

Defactinib in vitro cell culture IC50 values

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Compound Focus: Defactinib

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Defactinib IC50 Values and Mechanisms

Defactinib is a selective, ATP-competitive small-molecule inhibitor of FAK and the related protein Pyk2. [1] [2] The table below summarizes its published inhibitory concentrations.

Context/Assay Type	IC50 Value	Experimental Model / Note
FAK/Pyk2 Enzymatic Activity	< 0.6 nM [1]	Direct kinase inhibition.
Pancreatic Ductal Adenocarcinoma (PDAC) Cell Growth	2 - 5 μ M [2]	Cellular growth inhibition (SRB assay).
Esophageal Squamous Cell Carcinoma (ESCC) Malignancy	Effective suppression in 1-10 μ M range [3]	Suppression of cell migration/invasion.

This difference between **nanomolar enzymatic IC50** and **micromolar cellular growth IC50** is common in drug discovery, as cellular potency is influenced by factors like cell permeability, drug efflux, and compensatory signaling pathways.

Detailed Experimental Protocols

Sulforhodamine B (SRB) Cell Proliferation Assay

The SRB assay is a colorimetric method widely used for high-throughput screening of compound cytotoxicity and cell proliferation, which was employed in **Defactinib** studies. [4] [2]

- **Cell Seeding:** Seed cells in 96-well plates at a density of 5,000 cells per well in 100 μ L of culture medium. Incubate overnight to allow cell attachment. [4]
- **Compound Treatment:** Prepare a serial dilution of **Defactinib** in culture medium. Treat cells with a range of concentrations (e.g., from 1 nM to 100 μ M). Include a negative control (vehicle only) and a blank (medium only). Incubate for the desired time (e.g., 72 hours). [4]
- **Cell Fixation:** After incubation, gently add 25 μ L of cold 50% (w/v) trichloroacetic acid (TCA) to each well to achieve a final concentration of 10% TCA. Incubate at 4°C for 1 hour to fix the cells. [4]
- **Washing:** Wash the plates 4-5 times with tap water to remove TCA, culture medium, and serum proteins. Air-dry the plates completely. [4]
- **Staining:** Add 50 μ L of a 0.4% (w/v) solution of SRB in 1% acetic acid to each well. Incubate at room temperature for 30 minutes. [4]
- **Washing and Solubilization:** Rapidly wash the plates 4-5 times with 1% acetic acid to remove unbound dye. Air-dry the plates. Solubilize the protein-bound dye by adding 100 μ L of 10 mM unbuffered Tris base solution (pH ~10.5) to each well. Shake the plates for at least 10 minutes. [4]
- **Absorbance Measurement:** Measure the absorbance of each well at a wavelength of 510 nm (or 564 nm) using a plate reader. [4]
- **Data Analysis:** Calculate cell viability relative to the vehicle control. Use non-linear regression analysis of the dose-response curve to determine the IC50 value. [4]

In-Cell Western (ICW) for Target Engagement

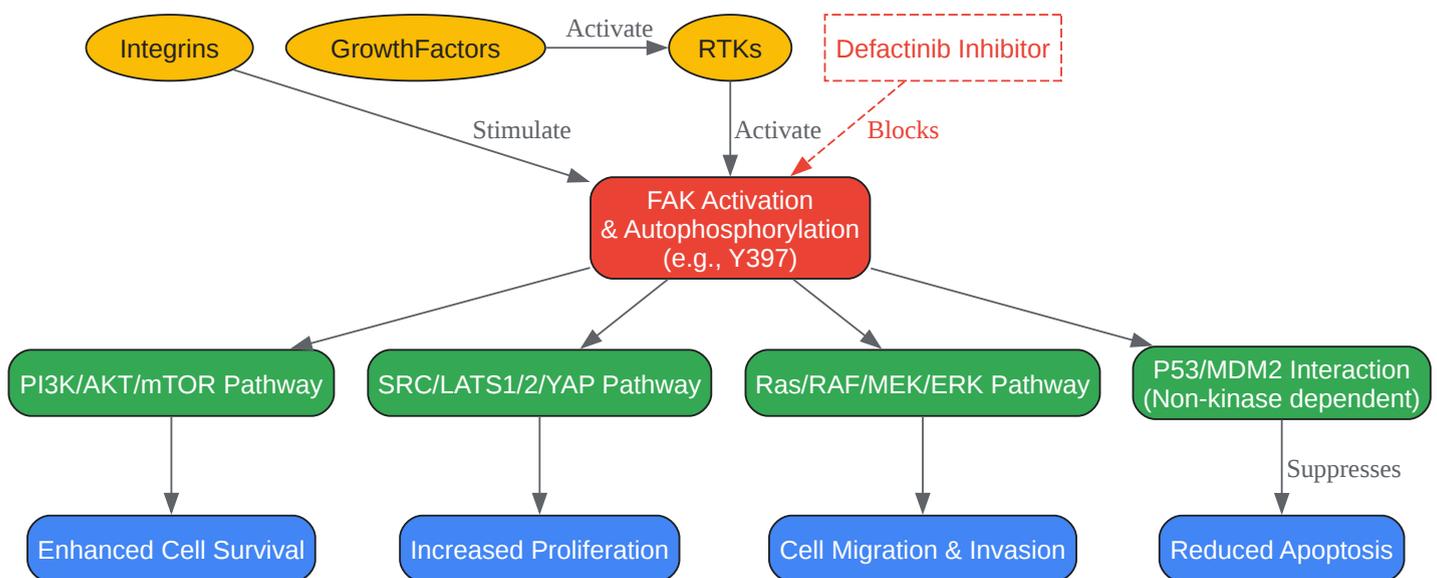
In-Cell Western assays allow for quantitative analysis of protein expression and phosphorylation within intact cells, making them ideal for measuring **Defactinib**'s effect on FAK phosphorylation. [5]

- **Cell Culture and Treatment:** Seed cells in a 96-well plate. The following day, treat with a concentration gradient of **Defactinib** for a set time (e.g., 2-24 hours). [5]
- **Fixation and Permeabilization:** Aspirate the medium. Fix cells with formaldehyde (e.g., 4% for 20 minutes) and permeabilize with a detergent like Triton X-100 (e.g., 0.1% for 10-15 minutes). [5]
- **Antibody Staining:** Block cells to prevent non-specific binding. Incubate with a primary antibody specific for your target (e.g., anti-phospho-FAK (Y397)). Then, incubate with a fluorescently-labeled secondary antibody. A fluorescent stain for total protein (e.g., Sapphire700) can be used for normalization. [5]

- **Image Acquisition and Analysis:** Image the plate using a laser scanner or a dedicated imager capable of detecting the fluorescent signals. Quantify the signal intensity for each well. [5]
- **IC50 Determination:** Normalize the phospho-protein signal to the total protein signal for each well. Plot the normalized signal against the **Defactinib** concentration and fit a dose-response curve to calculate the IC50 for pathway inhibition. [5]

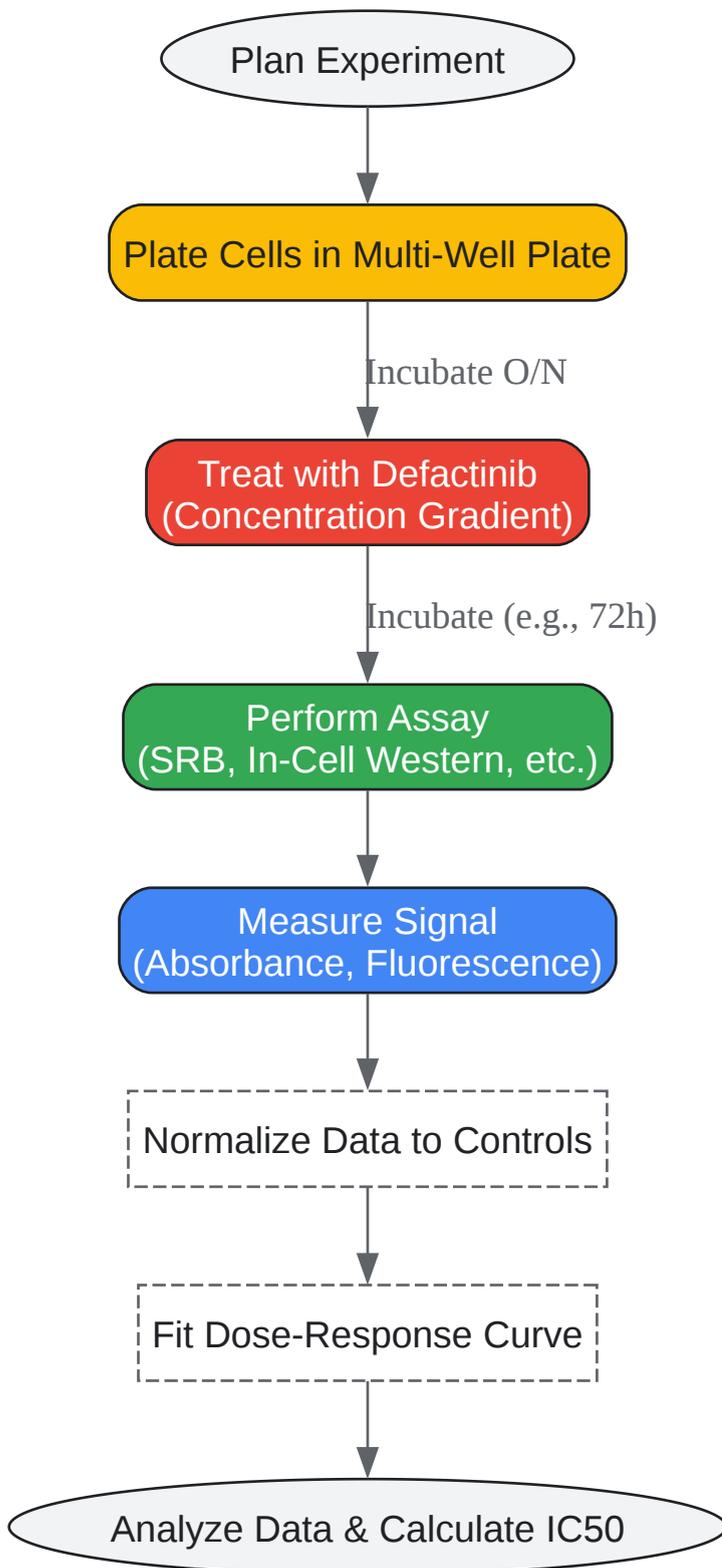
FAK Signaling and Experimental Workflow

The following diagrams illustrate FAK's role in cancer signaling and the key experimental steps for determining IC50.



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*Figure 1: **Defactinib** inhibition of FAK-mediated oncogenic signaling. **Defactinib** blocks FAK autophosphorylation and activation, thereby inhibiting multiple downstream pathways that drive cancer progression. Based on information from [6] [3] [4].*



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Figure 2: General workflow for determining **Defactinib** IC50 in cell-based assays. The process involves treating cells with a concentration gradient of the inhibitor, measuring the cellular response, and analyzing the dose-response curve. Based on protocols from [4] [5].

Key Considerations for Researchers

- **Assay Selection:** Choose your assay based on the question. The **SRB assay** is excellent for determining the effect on overall cell proliferation and death, while the **In-Cell Western assay** is optimal for confirming target engagement by measuring phospho-FAK levels. [4] [5]
- **Cell Line Variability:** Be aware that IC50 values can differ substantially between cell lines due to genetic background, dependency on FAK signaling, and expression levels of FAK and related proteins. [2]
- **Combination Studies:** **Defactinib** is often investigated in combination with other therapies, such as chemotherapy or targeted agents like EGFR inhibitors. When designing combination studies, include appropriate single-agent and control groups. [4] [2]

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